molecular formula C15H20O2 B2900738 2-Cyclohexyl-2-(2-methylphenyl)acetic acid CAS No. 200806-68-4

2-Cyclohexyl-2-(2-methylphenyl)acetic acid

Cat. No.: B2900738
CAS No.: 200806-68-4
M. Wt: 232.323
InChI Key: UVMFKMMLDQDRFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexyl-2-(2-methylphenyl)acetic acid is an organic compound with the molecular formula C15H20O2 and a molecular weight of 232.32 g/mol . It is characterized by a cyclohexyl group and a 2-methylphenyl group attached to an acetic acid moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-2-(2-methylphenyl)acetic acid typically involves the reaction of cyclohexylmagnesium bromide with 2-methylbenzyl chloride, followed by hydrolysis of the resulting intermediate . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-2-(2-methylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Cyclohexyl-2-(2-methylphenyl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-(2-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexyl-2-phenylacetic acid
  • 2-Cyclohexyl-2-(4-methylphenyl)acetic acid
  • 2-Cyclohexyl-2-(2-chlorophenyl)acetic acid

Uniqueness

2-Cyclohexyl-2-(2-methylphenyl)acetic acid is unique due to the presence of both cyclohexyl and 2-methylphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-cyclohexyl-2-(2-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-11-7-5-6-10-13(11)14(15(16)17)12-8-3-2-4-9-12/h5-7,10,12,14H,2-4,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMFKMMLDQDRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2CCCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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